molecular formula C15H18N2O4S B500449 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 873579-17-0

2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B500449
CAS RN: 873579-17-0
M. Wt: 322.4g/mol
InChI Key: OZYKDPVUTHSIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O4S and a molecular weight of 322.37942 . It is also known by its CAS number 873579-17-0 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves the covalent binding of the compound to the active site of serine proteases. This compound reacts with the serine residue at the active site of the enzyme, forming a stable covalent bond. This covalent bond prevents the enzyme from carrying out its normal function, effectively inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, this compound has been shown to inhibit other enzymes, including trypsin and chymotrypsin. This compound has also been shown to have anti-inflammatory effects and has been used to study the role of serine proteases in inflammation.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages as a tool for studying serine proteases. It is a potent inhibitor of these enzymes and can be used to selectively inhibit specific enzymes. This compound is also relatively easy to synthesize and can be used in a laboratory setting. However, there are also limitations to the use of this compound. It is a reactive compound and can react with other proteins in addition to serine proteases. This compound can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide. One area of research is the development of more selective serine protease inhibitors. This compound is a potent inhibitor of serine proteases, but it can also inhibit other enzymes. Developing more selective inhibitors could help researchers better understand the role of specific serine proteases in biological processes. Another area of research is the development of this compound derivatives with improved properties, such as lower toxicity and increased stability. These derivatives could be used in a wider range of experiments and could help researchers better understand the role of serine proteases in various biological processes.
Conclusion:
In conclusion, this compound is a potent inhibitor of serine proteases that has been widely used in scientific research. The synthesis of this compound is relatively simple, and the compound has several advantages as a tool for studying serine proteases. However, there are also limitations to the use of this compound, and future research is needed to develop more selective inhibitors and derivatives with improved properties.

Synthesis Methods

The synthesis of 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base. The resulting product is then treated with ammonia to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various biological processes. Serine proteases are enzymes that play a crucial role in many physiological processes, including blood coagulation, fibrinolysis, and inflammation. This compound is a potent inhibitor of serine proteases and has been used to study the role of these enzymes in these processes.

properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-6-4-5-7-16-12/h4-9,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKDPVUTHSIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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